BMS-199264 hydrochloride
Übersicht
Beschreibung
BMS-199264 hydrochloride is a potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase . It selectively inhibits ATP decline during ischemia, reducing cardiac necrosis . It also enhances the recovery of contractile function following reperfusion .
Molecular Structure Analysis
The empirical formula of this compound is C26H31ClN4O4S · HCl . Its molecular weight is 567.53 . The SMILES string representation of its structure isO=S (C1=CC=C (OC (C) (C) [C@@H] (O) [C@@H]2N (CC3=NC=CN3)C4=CC=C (Cl)C=C4)C2=C1) (N5CCCCC5)=O. [H]Cl
. Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO up to 10 mg/mL . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolism in Cancer Treatment : BMS-199264 hydrochloride, a part of bendamustine, undergoes metabolism in human liver microsomes. The study by Teichert et al. (2007) investigated its metabolism, identifying two main metabolic pathways: hydroxylation of the methylene carbon at the C-4 position and N-demethylation of the benzimidazole skeleton. This research is significant for understanding the drug's behavior in cancer therapy (Teichert et al., 2007).
Role in Myocardial Ischemia : Grover et al. (2004) studied BMS-199264's impact on ischemic myocardium. It was found that BMS-199264 selectively inhibits F(1)F(0)-ATP hydrolase activity in the myocardium during ischemia, conserving ATP and reducing cardiac necrosis. This highlights its potential therapeutic application in treating ischemic heart conditions (Grover et al., 2004).
Mitochondrial Membrane Potential in Cancer Cells : Forrest (2015) proposed BMS-199264 as an anti-cancer drug. The study explains that it inhibits the reverse mode of ATP synthase, a process crucial to cancer cells but not to healthy cells. This finding suggests its potential use in targeting cancer cells by modulating mitochondrial functions (Forrest, 2015).
Pharmacological Profile in Myocardial Ischemia : Further expanding on its role in myocardial ischemia, Grover and Malm (2008) demonstrated that BMS-199264 specifically inhibits ATP decline during ischemia without affecting ATP production in normoxic conditions. This pharmacological profile underlines its potential for protecting the ischemic myocardium (Grover & Malm, 2008).
Wirkmechanismus
Safety and Hazards
BMS-199264 hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Zukünftige Richtungen
While BMS-199264 hydrochloride has shown promise in reducing cardiac necrosis and enhancing the recovery of contractile function following reperfusion , more research is needed to fully understand its potential applications and long-term effects. As it is a potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase , it could potentially be used in treatments for conditions related to ATP decline during ischemia .
Eigenschaften
IUPAC Name |
(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O4S.ClH/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30;/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29);1H/t24-,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNXQCNQMADQCI-KGQXAQPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.